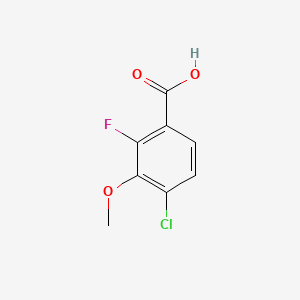

4-Chloro-2-fluoro-3-methoxybenzoic acid

CAS No.: 1169870-80-7

Cat. No.: VC3064231

Molecular Formula: C8H6ClFO3

Molecular Weight: 204.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1169870-80-7 |

|---|---|

| Molecular Formula | C8H6ClFO3 |

| Molecular Weight | 204.58 g/mol |

| IUPAC Name | 4-chloro-2-fluoro-3-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H6ClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | ODAJPJWSLSBLLM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1F)C(=O)O)Cl |

| Canonical SMILES | COC1=C(C=CC(=C1F)C(=O)O)Cl |

Introduction

Chemical Identification and Properties

Chemical Identity

4-Chloro-2-fluoro-3-methoxybenzoic acid is characterized by several standard chemical identifiers that enable its precise identification in scientific literature and chemical databases.

| Parameter | Value |

|---|---|

| CAS Number | 1169870-80-7 |

| Molecular Formula | C8H6ClFO3 |

| Molecular Weight | 204.58 g/mol |

| IUPAC Name | 4-chloro-2-fluoro-3-methoxybenzoic acid |

| MDL Number | MFCD19687204 |

| InChI | InChI=1S/C8H6ClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) |

| InChIKey | ODAJPJWSLSBLLM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1F)C(=O)O)Cl |

This compound features a benzoic acid core with chloro, fluoro, and methoxy substituents at specific positions, creating a unique chemical entity with distinct properties and reactivity patterns .

Structural Properties

The structure of 4-chloro-2-fluoro-3-methoxybenzoic acid consists of a benzene ring with four substituents:

-

A carboxylic acid group (-COOH) at position 1

-

A fluorine atom at position 2

-

A methoxy group (-OCH3) at position 3

-

A chlorine atom at position 4

This specific arrangement of substituents contributes to the compound's chemical behavior and reactivity. The presence of both electron-withdrawing groups (chlorine and fluorine) and an electron-donating group (methoxy) creates an interesting electronic distribution within the molecule, influencing its chemical properties and potential applications .

Physical and Chemical Properties

4-Chloro-2-fluoro-3-methoxybenzoic acid exhibits specific physical and chemical properties that are important for its identification, handling, and application.

| Property | Value |

|---|---|

| Physical State | White solid |

| Melting Point | 136-137°C |

| Boiling Point | Not readily available |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents; limited solubility in water |

| pKa | Not readily available (expected to be similar to other benzoic acids, approximately 4-5) |

| pH (saturated solution) | Acidic |

The compound's physical properties make it suitable for various chemical transformations and applications in synthetic organic chemistry .

Synthesis and Preparation Methods

Synthetic Routes

Several synthetic routes have been developed for the preparation of 4-chloro-2-fluoro-3-methoxybenzoic acid. These methods vary in complexity, yield, and starting materials.

One common approach involves the oxidation of corresponding benzaldehyde derivatives. The synthesis of 4-chloro-2-fluoro-3-methoxybenzaldehyde followed by oxidation to the corresponding benzoic acid can be achieved through established protocols as described in the literature .

Another significant synthetic pathway starts with appropriately substituted phenylboronic acid derivatives. The conversion of 4-chloro-2-fluoro-3-methoxyphenylboronic acid to the corresponding benzoic acid can be performed under controlled oxidative conditions .

Laboratory Preparation Method

A representative laboratory preparation method for 4-chloro-2-fluoro-3-methoxybenzoic acid is outlined below:

-

Starting with 4-chloro-2-fluoro-3-methoxybenzaldehyde

-

Oxidation with an appropriate oxidizing agent (e.g., potassium permanganate or sodium chlorite)

-

Acidification of the reaction mixture

-

Isolation and purification of the product

The synthesis typically yields a white crystalline solid with a melting point of 136-137°C .

Spectroscopic Characterization

The spectroscopic data for 4-chloro-2-fluoro-3-methoxybenzoic acid provides valuable information for confirmatory identification:

NMR Spectroscopy:

-

1H NMR (400 MHz, CDCl3): δ 11.45 (1H, brs), 7.56 (1H, t J = 8 Hz), 7.35 (1H, d J = 8 Hz), 3.87 (3H, s) ppm.

-

13C NMR (126 MHz, CDCl3): δ 164.2 (d JC−F = 3 Hz), 155.3 (d JC−F = 260 Hz), 144.7 (d JC−F = 14 Hz), 131.9 (d JC−F = 3 Hz), 126.5 (d JC−F = 1 Hz), 125.4 (d JC−F = 0.5 Hz), 120.0, 61.7 (d JC−F = 4 Hz) ppm.

IR Spectroscopy:

Mass Spectrometry:

Applications and Research Areas

As a Chemical Intermediate

4-Chloro-2-fluoro-3-methoxybenzoic acid serves as a valuable intermediate in organic synthesis. The compound's functionality allows for various chemical transformations, making it useful in the preparation of more complex molecules .

The carboxylic acid group can undergo esterification, amidation, and reduction reactions, while the halogen substituents (chlorine and fluorine) provide opportunities for nucleophilic aromatic substitution reactions and cross-coupling chemistry. These characteristics make the compound particularly useful in the synthesis of pharmaceutical compounds, agrochemicals, and other specialty chemicals .

Pharmaceutical Applications

Research suggests that derivatives of 4-chloro-2-fluoro-3-methoxybenzoic acid may possess pharmaceutical potential. While the acid itself is primarily used as an intermediate, compounds derived from it have been investigated for various biological activities .

Some related compounds have shown promise in the following therapeutic areas:

-

As components in enzyme inhibitors

-

In compounds targeting specific signaling pathways

-

As structural elements in compounds with anti-inflammatory properties

Research and Development

Current research involving 4-chloro-2-fluoro-3-methoxybenzoic acid focuses on:

-

Development of novel synthetic methodologies using this compound as a platform

-

Exploration of its utility in cross-coupling reactions

-

Investigation of structure-activity relationships in biological systems

The compound's unique substitution pattern makes it interesting for research aimed at understanding how specific functional groups affect molecular interactions and biological activities.

| Classification | Details |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

These hazard classifications indicate that the compound should be handled with appropriate care and personal protective equipment .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | Room temperature or 2-8°C |

| Container Type | Tightly closed container |

| Light Sensitivity | Protect from direct light |

| Humidity | Store in a dry environment |

| Shelf Life | Stable under recommended storage conditions |

Following these storage guidelines helps maintain the purity and quality of the compound for research and synthetic applications .

| Specification | Typical Value |

|---|---|

| Purity | ≥95-97% |

| Appearance | White to off-white solid |

| Identity | Confirmed by spectroscopic methods |

| Packaging | Various sizes (e.g., 1g, 5g, 10g) |

| Storage Conditions | Room temperature or refrigerated (2-8°C) |

These specifications ensure that researchers receive high-quality material suitable for their intended applications .

Related Compounds and Derivatives

Structural Analogues

Several compounds structurally related to 4-chloro-2-fluoro-3-methoxybenzoic acid have been reported in scientific literature and chemical databases:

| Compound Name | CAS Number | Similarity Feature |

|---|---|---|

| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 944129-07-1 | Common core structure, different functional group |

| 6-Chloro-2-fluoro-3-methoxybenzamide | 886761-75-7 | Amide derivative |

| 4-Chloro-2-fluoro-6-methoxybenzoic acid | Related compound | Different substitution pattern |

| 2-Fluoro-3-chlorobenzoic acid | Related compound | Lacks methoxy group |

These related compounds often share synthetic pathways and may exhibit similar chemical reactivity patterns .

Synthetic Precursors and Products

In synthetic sequences, 4-chloro-2-fluoro-3-methoxybenzoic acid can serve as both a product and a precursor:

As a Precursor:

-

For amide formation leading to compounds like 4-chloro-2-fluoro-3-methoxybenzamide

-

For ester synthesis with various alcohols

-

For reduction to corresponding aldehyde or alcohol derivatives

As a Product:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume